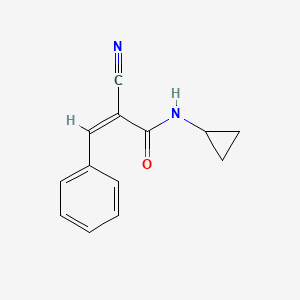
2-cyano-N-cyclopropyl-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-cyclopropyl-3-phenylprop-2-enamide, also known as CCPA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in the field of pharmacology. CCPA is a member of the enamide family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cell growth and survival. 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide has been shown to inhibit the activity of the protein kinase Akt, which is known to play a key role in promoting cell survival and proliferation. By inhibiting Akt activity, 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide as a research tool is its relatively low cost and ease of synthesis. However, one limitation is the lack of information on its pharmacokinetics and toxicity profile, which may limit its use in animal studies and clinical trials.
Orientations Futures
There are several potential future directions for research on 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide. One area of focus could be the development of novel anti-cancer drugs based on the structure of 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide. Another area of research could be the investigation of its potential as an anti-inflammatory agent, which could have applications in the treatment of a range of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide and its potential toxicity profile, which could help to inform future drug development efforts.
Méthodes De Synthèse
2-cyano-N-cyclopropyl-3-phenylprop-2-enamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 3-phenylacryloyl chloride in the presence of a base, such as triethylamine. The resulting product can be purified using standard chromatographic techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-cyano-N-cyclopropyl-3-phenylprop-2-enamide has been the subject of extensive scientific research due to its potential applications in the field of pharmacology. One area of research has focused on its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2-cyano-N-cyclopropyl-3-phenylprop-2-enamide can induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a promising candidate for the development of novel anti-cancer drugs.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-cyclopropyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-9-11(13(16)15-12-6-7-12)8-10-4-2-1-3-5-10/h1-5,8,12H,6-7H2,(H,15,16)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHDAYYEBNUTFU-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclopropyl-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

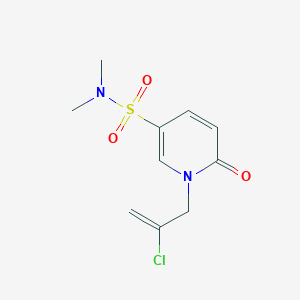
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)
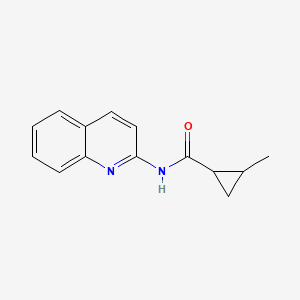
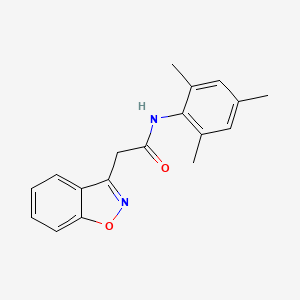
![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)
![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)

![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)
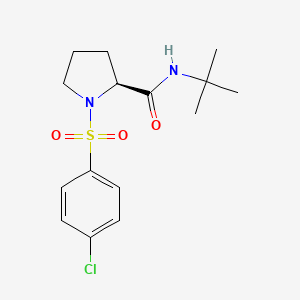
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)

![4-Methyl-2-[(2-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468256.png)
![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)